N-(2-Hydroxyethyl)pentadecanamide can be synthesized from natural sources or through chemical processes involving fatty acids. It belongs to the class of amides, specifically long-chain acyl ethanolamines, which are recognized for their potential applications in pharmaceuticals, cosmetics, and as surfactants.
The synthesis of N-(2-Hydroxyethyl)pentadecanamide typically involves the reaction between pentadecanoic acid and 2-hydroxyethylamine. The general method includes the following steps:
This synthesis process allows for the production of N-(2-Hydroxyethyl)pentadecanamide with good yields and purity levels suitable for various applications .
The molecular structure of N-(2-Hydroxyethyl)pentadecanamide features a long hydrophobic carbon chain (15 carbon atoms from pentadecanoic acid) attached to an amide functional group. The structural representation can be summarized as follows:
The presence of the hydroxyl group contributes to its solubility characteristics, while the long hydrophobic tail influences its interaction with biological membranes and potential surfactant properties .
N-(2-Hydroxyethyl)pentadecanamide can participate in various chemical reactions:
These reactions are significant in organic synthesis and material science applications .
N-(2-Hydroxyethyl)pentadecanamide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in formulations where stability and solubility are critical.
N-(2-Hydroxyethyl)pentadecanamide has several scientific applications:
The versatility of N-(2-Hydroxyethyl)pentadecanamide makes it a valuable compound across multiple industries .
N-(2-Hydroxyethyl)pentadecanamide functions as an endogenous modulator within the broader N-acylethanolamine (NAE) signaling network, which collectively regulates physiological processes ranging from inflammation to cellular stress responses. Though structurally analogous to the endocannabinoid palmitoylethanolamide (PEA, C16:0), it is classified as an "endocannabinoid-like" compound due to its inability to bind directly to CB1 or CB2 receptors [4] [6]. Its primary mechanism involves activation of the nuclear receptor PPAR-α, which governs transcriptional programs related to lipid metabolism and inflammation resolution [6]. Experimental evidence indicates that such NAEs are biosynthesized on-demand from membrane phospholipid precursors (e.g., N-pentadecanoyl-phosphatidylethanolamine) via the enzymatic action of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [6]. Degradation occurs primarily through hydrolytic cleavage by serine hydrolases like fatty acid amide hydrolase (FAAH) or the lysosomal cysteine hydrolase N-acylethanolamine acid amidase (NAAA) [2]. The latter enzyme exhibits stringent selectivity for saturated FAEs, with catalytic efficiency highly dependent on acyl chain length. Molecular dynamics simulations confirm that NAAA accommodates substrates within a narrow hydrophobic tunnel formed by its α/β subunits, where the pentadecanoyl chain’s interaction with residues like Tyr151 and Glu200 influences binding stability and hydrolysis kinetics [2].
Table 1: Enzymatic Degradation Kinetics of Select NAEs by NAAA
| Substrate | Acyl Chain Length | Relative Catalytic Efficiency (%) |
|---|---|---|
| Palmitoylethanolamide (PEA) | C16:0 (saturated) | 100.0 |
| Pentadecanoyl ethanolamide | C15:0 (saturated) | ~48.0* |
| Myristoylethanolamide | C14:0 (saturated) | ~48.0 |
| Stearoylethanolamide | C18:0 (saturated) | ~20.0 |
| Oleoylethanolamide | C18:1 (monounsaturated) | ~20.0 |
| Anandamide | C20:4 (polyunsaturated) | 8.0 |
Data extrapolated from enzymatic assays of NAAA specificity [2].
The biological activity and metabolic stability of N-(2-Hydroxyethyl)pentadecanamide are intrinsically linked to its acyl chain geometry and saturation profile. A systematic comparison with analogous NAEs reveals how subtle structural variations dictate functional divergence:
Chain Length Specificity: Pentadecanoyl ethanolamide (C15:0) exhibits reduced catalytic efficiency (~48%) relative to palmitoylethanolamide (C16:0, 100%) during hydrolysis by NAAA, attributable to suboptimal van der Waals contacts within the enzyme’s substrate-binding cleft [2] [4]. Molecular docking simulations demonstrate that shortening the acyl chain by one methylene unit (C15 vs. C16) disrupts hydrophobic interactions with residues lining the β-subunit of NAAA, reducing binding affinity by ~1.3 kcal/mol [2].
Polar Head Tolerance: Unlike acyl chain length, modifications to the ethanolamine head group are better accommodated. NAAA hydrolyzes substrates with diverse polar heads (e.g., taurine, glycine), though catalytic rates for these analogs remain lower than for ethanolamide derivatives [2]. This flexibility contrasts sharply with the stringent chain-length dependence observed.
Saturation Status: N-(2-Hydroxyethyl)pentadecanamide’s saturated acyl chain confers greater metabolic stability compared to polyunsaturated analogs like anandamide. Unsaturated chains introduce kinks that impede optimal alignment within the linear hydrophobic channel of NAAA, explaining why anandamide shows only 8% relative hydrolysis efficiency [2].
Table 2: Physicochemical and Biological Properties of Select Saturated NAEs
| Property | Pentadecanoyl Ethanolamide (C15) | Palmitoyl Ethanolamide (C16) | Myristoyl Ethanolamide (C14) |
|---|---|---|---|
| Molecular Formula | C₁₇H₃₅NO₂ | C₁₈H₃₇NO₂ | C₁₆H₃₃NO₂ |
| Molecular Weight (g/mol) | 285.47 | 299.49 | 271.44 |
| CAS Registry Number | 53832-58-9 | 544-31-0 | 142-58-5 |
| Purity (Commercial Samples) | >98% | >98% | >95% |
| Melting Point | 97–99°C | 99°C | 94–96°C |
Data compiled from PubChem and commercial suppliers [1] [3] [9].
The discovery of N-(2-Hydroxyethyl)pentadecanamide parallels broader investigations into NAEs as local autacoids modulating inflammation and immune responses. Initial research in the 1980s–1990s identified PEA as an endogenous anti-inflammatory agent, prompting systematic exploration of structurally related compounds [6]. Patent filings from 1995 explicitly disclosed saturated N-acylethanolamines – including derivatives from C12 to C20 chains – as therapeutic agents for autoimmune pathologies like rheumatoid arthritis, psoriasis, and multiple sclerosis [6]. This work established that varying acyl chain lengths differentially influenced immunomodulatory potency, with C14–C16 chains showing optimal activity in suppressing mast cell degranulation and neurogenic inflammation [6]. The inclusion of pentadecanoyl ethanolamide (C15) in these studies highlighted the precision required in lipid mediator design: even single-carbon deviations from PEA’s C16 chain altered receptor engagement profiles and metabolic half-lives. Subsequent research elucidated its biosynthesis and degradation pathways, positioning it within a larger framework of NAE signaling networks that balance pro- and anti-inflammatory responses [4] [6]. Modern structural biology approaches, including homology modeling of NAAA-substrate complexes, have since rationalized these historical observations at atomic resolution [2].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: